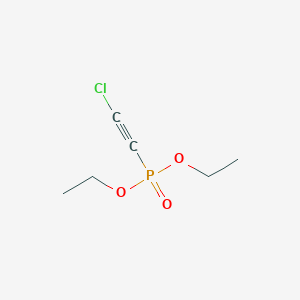
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- is a complex organic compound that belongs to the class of N-acylated amino acids This compound is characterized by the presence of multiple amino acid residues, including aspartamide, acetylated tyrosine, proline, and a methylated group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- typically involves a multi-step process that includes the protection and deprotection of functional groups, coupling reactions, and purification steps. The general synthetic route can be summarized as follows:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC) or other coupling agents to form peptide bonds.
Deprotection: The protecting groups are removed under specific conditions to yield the desired compound.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of protection, coupling, and deprotection, ensuring high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and as a component of parenteral nutrition.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- can be compared with other similar compounds, such as:
N-Acetyl-L-tyrosine: An acetylated derivative of tyrosine used in parenteral nutrition and as a dietary supplement.
N-Acetyl-L-aspartyl-L-glutamate: A neurotransmitter involved in modulating glutamatergic neurotransmission.
N-Acetyl-L-tryptophan: An acetylated derivative of tryptophan with potential therapeutic applications.
The uniqueness of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- lies in its specific combination of amino acid residues and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
82867-72-9 |
|---|---|
Formule moléculaire |
C21H29N5O6 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-2-amino-N-methylbutanediamide |
InChI |
InChI=1S/C21H29N5O6/c1-12(27)24-16(10-13-5-7-14(28)8-6-13)20(31)26-9-3-4-17(26)21(32)25(2)19(30)15(22)11-18(23)29/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1 |
Clé InChI |
QLLCRUTUDDVXHD-ULQDDVLXSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N(C)C(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)N(C)C(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)




![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)

![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)

![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)
![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
